molecular formula C9H12ClN3 B1330126 2-Chloro-4-(piperidin-1-yl)pyrimidine CAS No. 5429-00-5

2-Chloro-4-(piperidin-1-yl)pyrimidine

Cat. No.: B1330126
CAS No.: 5429-00-5
M. Wt: 197.66 g/mol
InChI Key: KYWPHKLNTWDUPZ-UHFFFAOYSA-N
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Description

2-Chloro-4-(piperidin-1-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C9H12ClN3 It is a derivative of pyrimidine, featuring a chlorine atom at the second position and a piperidine ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with piperidine. The reaction is carried out in the presence of a suitable solvent, such as dioxane, under controlled temperature conditions to ensure the selective substitution of the chlorine atom at the fourth position by the piperidine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(piperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted by other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

2-Chloro-4-(piperidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Amino-4-(piperidin-1-yl)pyrimidine
  • 2-Chloro-4-(morpholin-4-yl)pyrimidine
  • 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine

Comparison: Compared to these similar compounds, 2-Chloro-4-(piperidin-1-yl)pyrimidine is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

2-chloro-4-piperidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWPHKLNTWDUPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279598
Record name 2-Chloro-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5429-00-5
Record name 5429-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4-(piperidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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